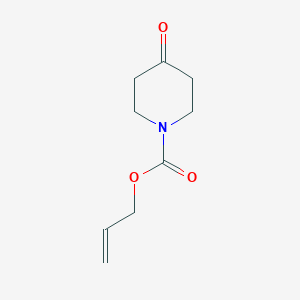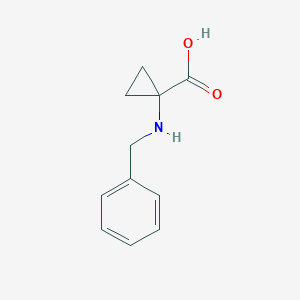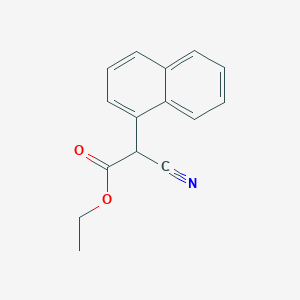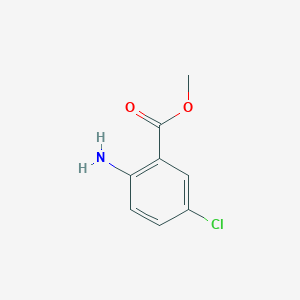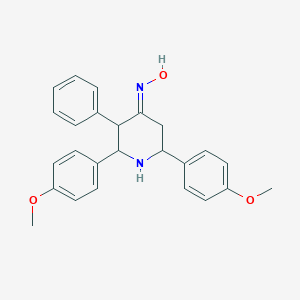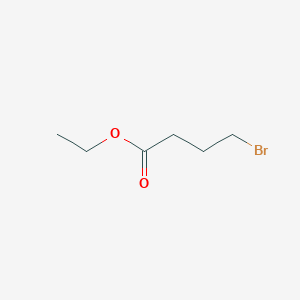
9-Methylfluoren
Übersicht
Beschreibung
9-Methylfluorene, also known as 9-Methyl-9H-fluorene, is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₂. It is a derivative of fluorene, where a methyl group is attached to the ninth carbon of the fluorene structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Wissenschaftliche Forschungsanwendungen
9-Methylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological molecules, particularly in the context of its oxidation products.
Medicine: Research into its derivatives has potential implications for drug development, particularly in the design of new pharmaceuticals.
Wirkmechanismus
Target of Action
9-Methylfluorene, also known as 9-METHYL-9H-FLUORENE, is a polycyclic aromatic hydrocarbon . Its primary target is the cytochrome P-450 enzyme system . This enzyme system plays a crucial role in the metabolism of various substances within the body.
Mode of Action
The interaction of 9-Methylfluorene with its target, the cytochrome P-450 enzyme system, results in the oxygenation of the compound . Specifically, 9-Methylfluorene is oxygenated to 9-hydroperoxy-9-methylfluorene and 9-hydroxy-9-methylfluorene . This reaction requires molecular oxygen and is inhibited by carbon monoxide .
Biochemical Pathways
The biochemical pathway affected by 9-Methylfluorene involves the metabolism of aromatic hydrocarbons . The oxygenation of 9-Methylfluorene by the cytochrome P-450 enzyme system is a key step in this pathway .
Pharmacokinetics
Given its interaction with the cytochrome p-450 enzyme system, it is likely that it undergoes hepatic metabolism .
Result of Action
The oxygenation of 9-Methylfluorene results in the formation of 9-hydroperoxy-9-methylfluorene and 9-hydroxy-9-methylfluorene . These metabolites may have different properties and biological activities compared to the parent compound, 9-Methylfluorene.
Action Environment
The action of 9-Methylfluorene is influenced by various environmental factors. For instance, the presence of molecular oxygen is required for its oxygenation . Additionally, the reaction is inhibited by carbon monoxide , indicating that the action of 9-Methylfluorene may be affected by the oxygen and carbon monoxide levels in the environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Methylfluorene can be synthesized through several methods. One common approach involves the methylation of fluorene. This process typically uses a strong base, such as potassium tert-butoxide, to deprotonate fluorene, followed by the addition of a methylating agent like methyl iodide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In an industrial setting, the production of 9-Methylfluorene may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methylfluorene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert 9-Methylfluorene to its corresponding hydro derivatives.
Common Reagents and Conditions:
Oxidation: Cytochrome P-450, cumene hydroperoxide, molecular oxygen.
Reduction: Hydrogen gas, metal catalysts like palladium or platinum.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 9-Hydroperoxy-9-methylfluorene, 9-Hydroxy-9-methylfluorene.
Reduction: Hydro derivatives of 9-Methylfluorene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 9-Methylfluorene.
Vergleich Mit ähnlichen Verbindungen
Fluorene: The parent compound of 9-Methylfluorene, lacking the methyl group at the ninth position.
9-Methylene-fluorene: A derivative with a methylene group at the ninth position instead of a methyl group.
9,9-Dimethylfluorene: A compound with two methyl groups at the ninth position.
Comparison:
Eigenschaften
IUPAC Name |
9-methyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEJRZRAUYJYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Record name | 9-METHYLFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20653 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073957 | |
| Record name | 9-Methylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Prisms. (NTP, 1992) | |
| Record name | 9-METHYLFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20653 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
309 to 313 °F at 15 mmHg (NTP, 1992) | |
| Record name | 9-METHYLFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20653 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.0263 at 151 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 9-METHYLFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20653 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2523-37-7 | |
| Record name | 9-METHYLFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20653 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 9-Methylfluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2523-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methylfluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95M10BKB07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
115 to 117 °F (NTP, 1992) | |
| Record name | 9-METHYLFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20653 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The presence of the methyl group at the 9-position in 9-methylfluorene leads to increased acidity compared to fluorene. This is attributed to the electron-donating nature of the methyl group, which stabilizes the negative charge formed upon deprotonation at the 9-position. [, , ] This effect is also reflected in the λmax value of the corresponding fluorenyl-lithium compound, indicating greater delocalization of the negative charge in the 9-methylfluorenyl anion. []
A: 9-Methylfluorene demonstrates higher reactivity with organometallic compounds like organosilyl-alkali metals compared to fluorene. Studies using stop-flow techniques show faster reaction rates for 9-methylfluorene, suggesting that the 9-methyl group enhances the reactivity of the 9-hydrogen atom. [] This enhanced reactivity is again linked to the increased acidity of the 9-hydrogen due to the presence of the methyl group.
A: Yes, 9-methylfluorene serves as an effective indicator for titrating common organometallic reagents, particularly those of Group IA and IIA. Its deprotonated form exhibits a distinct red color in THF and a yellow color in ether solutions, enabling sharp endpoint detection. [] This makes it a valuable tool for determining the concentration of organometallic reagents.
A: The molecular formula of 9-methylfluorene is C14H12. Its molecular weight is 180.25 g/mol. [, ]
A: Yes, methylation influences the spectroscopic properties. For instance, the UV-Vis absorption spectrum of 9-methylfluorene differs from that of fluorene. While specific data may vary depending on the solvent and conditions, the presence of the methyl group alters the electronic structure and, consequently, the absorption/emission characteristics. [, , , ]
A: The flow-vacuum pyrolysis of 2,2′-bis(hydroxymethyl)biphenyl yields various products, including fluorene, 9-methylfluorene, 9-methylenefluorene, 9,10-dihydrophenanthrene, phenanthrene, 9-hydroxy-9,10-dihydroanthracene, 9-fluorenol, 9-fluorenone, 2-methyl-2'-formylbiphenyl (major product), 2-hydroxymethyl-2'-formylbiphenyl, and 2,2'-diphendialdehyde. [] The distribution of these products depends on the pyrolysis temperature.
A: Interestingly, while non-enolizable carbonyl compounds like benzophenone and fluorenone undergo reactions with hexamethylphosphoric triamide (HMPA) upon heating, 9-methylfluorene, being enolizable, remains unreactive under similar conditions. [] This suggests that the enol form of 9-methylfluorene is relatively stable and resistant to reactions with HMPA.
A: Upon UV excitation, TBFC undergoes ultrafast photodissociation, yielding tert-butyloxy and methylfluorenyl radicals, along with CO2. The fragmentation process, controlled by the excited state lifetime of TBFC, involves concerted bond breakage of the O-O and the fluorenyl-C(carbonyl) bond. [, , ]
A: Yes, the decarboxylation rate of the 9-methylfluorenylcarbonyloxy radical, an intermediate in TBFC photolysis, is temperature-dependent. Picosecond transient IR spectroscopy studies reveal two decay components: a fast one attributed to vibrationally hot radicals and a slower one representing the dissociation of thermally equilibrated radicals. [, ]
A: Yes, the aza[60]fullerene radical (C59N*) can abstract a hydrogen atom from 9-methylfluorene. Kinetic isotope effect studies suggest a stepwise mechanism where hydrogen atom abstraction is the rate-determining step. [] This highlights the ability of the aza[60]fullerene radical to participate in radical reactions with suitable hydrogen donors like 9-methylfluorene.
A: While fluorene and 9-methylfluorene readily form excimers (excited dimers), 9,9′-dimethylfluorene (F1) does not exhibit excimer emission. Theoretical calculations and spectroscopic studies reveal that steric hindrance from the two methyl groups in F1 prevents π-stacking, favoring a tilted dimer structure stabilized by C-H/π interactions. [, ] This emphasizes the significant role of steric effects in dictating the self-assembly and excited-state behavior of fluorene derivatives.
A: Yes, a correlation exists between the heats of vaporization of aromatic hydrocarbons and their calculated solvent-accessible surface areas. This relationship allows for the estimation of heats of vaporization for compounds like 9-methylfluorene, 9-fluorenyl radical, and 9-methyl-9-fluorenyl radical. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
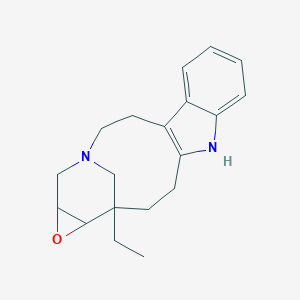
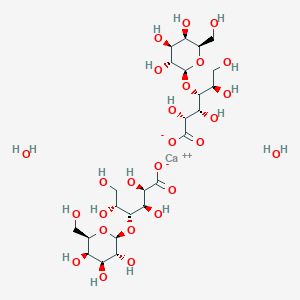
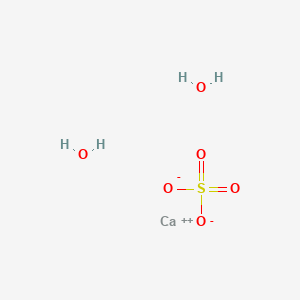
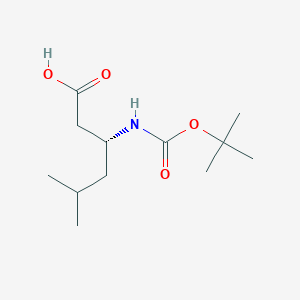
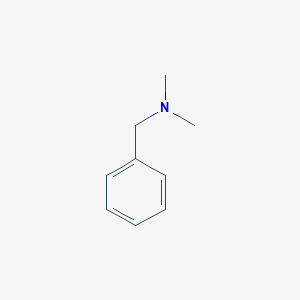
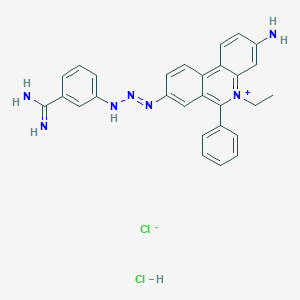
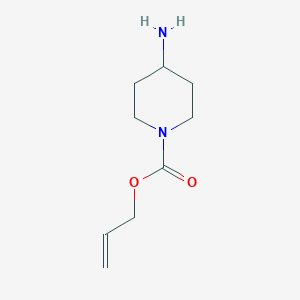
![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)
